Triisopropanolamine

Catalog No.
S573858
CAS No.
122-20-3
M.F
C9H21NO3
(CH3CHOHCH2)3N
C9H21NO3
M. Wt
191.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triisopropanolamine

CAS Number

122-20-3

Product Name

Triisopropanolamine

IUPAC Name

1-[bis(2-hydroxypropyl)amino]propan-2-ol

Molecular Formula

C9H21NO3
(CH3CHOHCH2)3N
C9H21NO3

Molecular Weight

191.27 g/mol

InChI

InChI=1S/C9H21NO3/c1-7(11)4-10(5-8(2)12)6-9(3)13/h7-9,11-13H,4-6H2,1-3H3

InChI Key

SLINHMUFWFWBMU-UHFFFAOYSA-N

SMILES

CC(CN(CC(C)O)CC(C)O)O

Solubility

Soluble (NTP, 1992)
4.34 M
Soluble in ethanol; slightly soluble in chloroform
Soluble in oxygenated and aromatic solvents
Solubility at 25 °C, g/100g: acetone, 450; methanol, >500; ethanol, 365; water, >500
In water, >1000 g/L at 25 °C
Solubility in water, g/100ml at 20 °C: 83 (good)

Synonyms

TiPlA, triisopropanolamine, triisopropanolamine citrate, triisopropanolamine hydrochloride, tris(2-hydroxypropyl)amine

Canonical SMILES

CC(CN(CC(C)O)CC(C)O)O

Buffering Agent:

TIPA's ability to act as a weak base allows it to function effectively as a buffering agent in the pH range of 8.0 to 9.5 []. This makes it particularly useful for maintaining a stable pH environment in biological experiments, such as enzyme assays, cell culture studies, and protein purification [, ].

Surfactant and Emulsifier:

TIPA possesses amphiphilic properties, meaning it has both hydrophilic (water-loving) and hydrophobic (water-hating) regions in its molecular structure. This characteristic allows it to act as a surfactant (surface-active agent) and emulsifier []. Surfactants can lower the surface tension of liquids, while emulsifiers aid in the dispersion of immiscible liquids to form stable emulsions []. These properties make TIPA valuable in various research applications, including:

  • Membrane protein solubilization: TIPA can help solubilize and stabilize membrane proteins, which are essential components of cell membranes and are crucial for various cellular processes [].
  • Drug delivery research: TIPA can be used in the development of drug delivery systems, such as liposomes, nanoparticles, and emulsions, to improve the solubility, stability, and bioavailability of drugs [].
  • Cosmetics and personal care products: TIPA is sometimes used in cosmetic formulations due to its emulsifying and dispersing properties [].

Corrosion Inhibition:

TIPA has been shown to exhibit corrosion inhibition properties for various metals, including steel, copper, and aluminum []. This makes it a potential candidate for research in developing new corrosion inhibitors for industrial applications.

Other Research Applications:

TIPA's diverse properties have also led to its exploration in other research areas, such as:

  • Flame retardants: Studies have investigated the potential use of TIPA in flame retardant formulations [].
  • Polymer synthesis: TIPA can be used as a catalyst or reactant in the synthesis of certain types of polymers [].
  • Biocatalysis: Research has explored the use of TIPA as a substrate or activator for biocatalysts, such as enzymes [].

Triisopropanolamine (TIPA) is a versatile organic compound classified as a tertiary alkanolamine. It is a colorless to pale yellow liquid with a faint ammonia-like odor []. TIPA is not naturally occurring but is synthesized from propylene oxide and ammonia []. It holds significance in scientific research due to its numerous industrial applications and its role as a precursor to other valuable chemicals [, ].


Molecular Structure Analysis

The molecular structure of TIPA consists of a central nitrogen atom bonded to three identical isopropyl alcohol groups (CH(CH3)2CH2OH) []. These alcohol groups contribute to its amphoteric nature, meaning it can act as both an acid and a base depending on the surrounding environment []. The presence of three hydroxyl groups (OH) makes TIPA a triol, while the nitrogen atom with its lone pair of electrons classifies it as an amine. This unique combination of functional groups grants TIPA its diverse properties [].


Chemical Reactions Analysis

Synthesis:

TIPA is typically synthesized through the reaction of propylene oxide with ammonia. The reaction proceeds in a stepwise manner, with the formation of monoisopropanolamine (MIPA) and diisopropanolamine (DIPA) as intermediates [].

NH3 + 3CH2CH(CH3)O -> N(CH2CH(CH3)OH)3 (TIPA)

Other Reactions:

  • Neutralization: TIPA reacts with acids to form salts, making it a useful buffering agent [].
  • Esterification: TIPA can react with carboxylic acids to form esters, which are valuable industrial products [].
  • Dehydration: Under specific conditions, TIPA can undergo dehydration to form cyclic amines [].

Physical And Chemical Properties Analysis

  • Melting Point: 45 °C []
  • Boiling Point: 305 °C []
  • Solubility: Soluble in water, alcohol, and many organic solvents []
  • Density: 1.0 g/cm³ []
  • Flash Point: 130 °C []
  • pKa: ~9.5 (weak base) []

Physical Description

Triisopropanolamine is a white solid with slight odor of ammonia. Denser than water .
Liquid
WHITE HYGROSCOPIC CRYSTALS.

Color/Form

Crystalline, white solid
Solid at 25 °C

XLogP3

-0.5

Boiling Point

581 °F at 760 mm Hg (NTP, 1992)
305.0 °C
306 °C
305 °C

Flash Point

320 °F (NTP, 1992)
320 °F (160 °C) (Open cup)
160 °C o.c.

Vapor Density

Relative vapor density (air = 1): 6.6

Density

1.02 at 68 °F (USCG, 1999)
1.0 at 20 °C/4 °C
1.0 g/cm³

LogP

log Kow = -0.015
-1.2

Melting Point

113 °F (NTP, 1992)
45.0 °C
45 °C

UNII

W9EN9DLM98

Related CAS

58901-12-5 (hydrochloride)
67952-34-5 (citrate)

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Vapor Pressure

less than 0.01 mm Hg at 68 °F (NTP, 1992)
9.75X10-6 mm Hg at 25 °C
Vapor pressure at 20 °C: negligible

Pictograms

Irritant

Irritant

Other CAS

122-20-3

Wikipedia

Triisopropanolamine

Use Classification

Plastics -> Polymer Type -> N.a.
Cosmetics -> Buffering

Methods of Manufacturing

Production: ammonia + propylene oxide (epoxidation; coproduced with diisopropanolamine/monoisopropanolamine)
Isopropanolamines are produced ... by treating propylene oxide with NH3 in the liquid phase in a continuous or batchwise procedure.

General Manufacturing Information

Construction
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Plastic material and resin manufacturing
Plastics product manufacturing
2-Propanol, 1,1',1''-nitrilotris-: ACTIVE
All isopropanolamines have at least one asymmetrically substituted carbon atom and thus can be optically active. The commercial products are racemic mixtures. /Isopropanolamines/

Dates

Modify: 2023-08-15

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